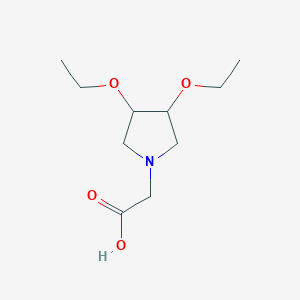

2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid

Description

2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid is a pyrrolidine-based acetic acid derivative characterized by ethoxy substituents at the 3- and 4-positions of the pyrrolidine ring. The compound features a nitrogen-bound acetic acid moiety, which confers both hydrophilic and ionizable properties.

Properties

IUPAC Name |

2-(3,4-diethoxypyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-3-14-8-5-11(7-10(12)13)6-9(8)15-4-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGMNIDDTGLSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as pyrrolidine-2,5-dione derivatives, which are involved in various metabolic pathways. The nature of these interactions often involves the binding of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid to the active sites of these enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific proteins and enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid has been observed to cause alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it can interact with enzymes involved in the synthesis and degradation of pyrrolidine derivatives, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid can influence its activity and function, as its concentration in different cellular compartments can affect its interactions with biomolecules.

Subcellular Localization

The subcellular localization of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid can be represented as follows:

This compound features a pyrrolidine ring substituted with ethoxy groups and an acetic acid moiety, which may influence its interaction with biological targets.

Research indicates that 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid exhibits several biological activities through various mechanisms:

- Angiotensin-Converting Enzyme (ACE) Inhibition : Similar compounds have shown ACE inhibitory effects, which are crucial for managing hypertension and heart failure. The inhibition of ACE leads to decreased production of angiotensin II, a potent vasoconstrictor .

- Pro-Apoptotic Effects : Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells, thereby providing a potential therapeutic avenue for cancer treatment. The pro-apoptotic activity could be linked to the modulation of signaling pathways involved in cell survival .

Biological Activity Data

The following table summarizes the biological activities associated with 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid based on available research:

Case Study 1: ACE Inhibition

A study focused on the optimization of compounds similar to 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid demonstrated significant ACE inhibitory activity. The optimal conditions for achieving maximum inhibition were identified using response surface methodology (RSM), revealing a correlation between compound concentration and ACE activity reduction .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, lung cancer cells treated with specific concentrations exhibited increased markers for apoptosis, suggesting a promising avenue for further research into its anticancer properties .

Research Findings

Recent findings highlight the following key points regarding the biological activity of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid:

- Structure-Activity Relationship (SAR) : The presence of the diethoxy group is believed to enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an ACE inhibitor and pro-apoptotic agent .

- Pharmacological Potential : Given its effects on ACE inhibition and apoptosis induction, this compound may serve as a lead structure for developing new therapeutic agents targeting cardiovascular diseases and cancer.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogenated derivatives (e.g., 2-(3,5-Diiodo-4-oxopyridin-1-yl)acetic acid) exhibit higher molecular weights and greater risks of toxic combustion products, contrasting with the ethoxy-substituted compound’s inferred stability .

- Bioactivity and Applications: Pyrrolidine and piperazine derivatives (e.g., Fmoc-protected analog) are frequently used in drug discovery due to their ability to modulate receptor interactions . Caffeic acid, a natural derivative with phenolic groups, is utilized for antioxidant properties, whereas synthetic analogs like the target compound may prioritize structural customization for targeted bioactivity .

Preparation Methods

Starting Materials and Cyclization

- The synthesis often begins from γ-amino-β-hydroxybutyric acid or related amino alcohols.

- These are subjected to silylation using agents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide, often in the presence of trimethylchlorosilane to facilitate cyclization.

- The silylated intermediate undergoes intramolecular cyclization under anhydrous conditions in aprotic solvents (e.g., toluene, acetonitrile, dioxane) at reflux temperatures (35–80 °C).

Alkylation to Introduce the Acetic Acid Side Chain

- The cyclized silyloxy derivative is reacted with a halide derivative of an ester of an aliphatic acid (e.g., ethyl bromoacetate) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

- This alkylation is conducted in the presence of a strong base, typically an alkali metal hydride (sodium, potassium, or lithium hydride).

- Reaction temperatures range from 35 °C to reflux conditions to ensure completion.

Deprotection and Hydrolysis

- After alkylation, the silyl protecting group is removed by hydrolysis , yielding the hydroxy-substituted intermediate.

- The ester group is then hydrolyzed or converted to the acid or amide form by treatment with concentrated ammonia or appropriate amines, depending on the desired final derivative.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| a) | Silylation & Cyclization | γ-amino-β-hydroxybutyric acid + silylating agent (e.g., hexamethyldisilazane) in toluene/acetonitrile, reflux | Cyclized silyloxy pyrrolidine derivative |

| b) | Alkylation | Halide derivative of ester (e.g., ethyl bromoacetate), alkali metal hydride, DMF, 35–80 °C | N-carboxyalkylated silyloxy derivative |

| c) | Hydrolysis | Aqueous workup to remove silyl group | Hydroxy-substituted pyrrolidine ester |

| d) | Amidation/Hydrolysis | Ammonia or amine treatment to convert ester to acid or amide | 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid or amide |

Research Findings and Optimization Notes

- The process benefits from conducting steps (a), (b), and (c) without isolation of intermediates , simplifying the workflow and improving yield.

- The choice of solvent is critical; polar aprotic solvents like DMF and acetonitrile facilitate alkylation and base-mediated reactions.

- Reaction atmosphere is typically inert (nitrogen) to avoid moisture and oxidation.

- Temperature control between 35 °C and reflux is essential for reaction completion without decomposition.

- The use of alkali metal hydrides ensures strong base conditions for efficient alkylation.

- Crystallization of intermediates (if needed) can be induced by controlled cooling after heating to dissolve solids.

Comparative Table of Preparation Parameters

| Parameter | Preferred Conditions/Materials | Comments |

|---|---|---|

| Starting material | γ-amino-β-hydroxybutyric acid | Commercially available or synthesized |

| Silylating agent | Hexamethyldisilazane, bis(trimethylsilyl)acetamide | Enhances cyclization efficiency |

| Solvent for cyclization | Toluene, acetonitrile, dioxane | Aprotic, inert solvents preferred |

| Alkylating agent | Ethyl bromoacetate or similar halide esters | Introduces acetic acid side chain |

| Base | Sodium hydride, potassium hydride, lithium hydride | Strong base needed for alkylation |

| Alkylation solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents improve reaction rate |

| Temperature | 35–80 °C, reflux | Controlled heating for reaction completion |

| Workup | Hydrolysis, aqueous extraction | Removes protecting groups, isolates product |

| Final conversion | Ammonia or amines for amide formation | Tailors final functional group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.